molecular formula C20H22ClN3O3 B4508550 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

Cat. No.: B4508550
M. Wt: 387.9 g/mol
InChI Key: UAELHRVYRGEJOB-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a piperazine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an intermediate, which is then reduced and further reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. Detailed studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide shares structural similarities with other benzamide derivatives such as:
    • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-hydroxybenzamide
    • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethoxybenzamide

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers exploring new frontiers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-23-9-11-24(12-10-23)20(26)15-5-8-17(21)18(13-15)22-19(25)14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAELHRVYRGEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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